5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine is a chemical compound with the molecular formula C7H7BrN4O and a molecular weight of 243.06 g/mol . This compound is part of the imidazo[5,1-f][1,2,4]triazine family, which is known for its diverse applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and methoxylated precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide (DMF).
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine can be compared with other similar compounds in the imidazo[5,1-f][1,2,4]triazine family, such as:
This compound: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Other Similar Compounds: Compounds with different substituents on the imidazo[5,1-f][1,2,4]triazine core can exhibit varying reactivity and applications.
Eigenschaften
Molekularformel |
C7H7BrN4O |
---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
5-bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H7BrN4O/c1-4-11-6(8)5-7(13-2)9-3-10-12(4)5/h3H,1-2H3 |
InChI-Schlüssel |
AOIORVZWVHQUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2N1N=CN=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.